molecular formula C20H20FNO2 B258803 N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide

N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide

Cat. No. B258803
M. Wt: 325.4 g/mol
InChI Key: HVLGVAVJVVCDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide, also known as FK-866, is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes. FK-866 has been found to have promising applications in scientific research, particularly in cancer and aging studies.

Mechanism of Action

N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide exerts its pharmacological effects by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is a coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide depletes intracellular NAD+ levels, leading to energy depletion and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been shown to have potent anti-tumor effects in various cancer models, including breast, lung, and pancreatic cancer. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapeutic agents and radiation therapy. N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has also been investigated for its potential anti-aging effects, as NAD+ levels decline with age and are implicated in various age-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide is its potent and selective inhibition of NAMPT, which makes it a valuable tool for studying the role of NAD+ in various cellular processes. However, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has some limitations, including its poor solubility and stability, which can affect its bioavailability and activity. Additionally, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been found to induce toxicity in some normal cells, which may limit its therapeutic potential.

Future Directions

For N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide research include investigating its potential applications in combination with other cancer therapies, identifying biomarkers for patient selection, and developing more potent and selective NAMPT inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide's anti-aging effects and to explore its potential therapeutic applications in age-related diseases.

Synthesis Methods

N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 2,2,5,7-tetramethyl-1-indanone to form an intermediate, which is then converted to N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide through a series of reactions involving carboxylation, amidation, and oxidation.

Scientific Research Applications

N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been found to selectively induce apoptosis in cancer cells by depleting intracellular NAD+ levels, which are essential for cell survival. N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has also been shown to enhance the efficacy of chemotherapeutic agents and radiation therapy in preclinical cancer models. Additionally, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been investigated for its potential anti-aging effects, as NAD+ levels decline with age and are implicated in various age-related diseases.

properties

Product Name

N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide

Molecular Formula

C20H20FNO2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide

InChI

InChI=1S/C20H20FNO2/c1-11-8-12(2)17(15-10-20(3,4)18(23)16(11)15)19(24)22-14-7-5-6-13(21)9-14/h5-9H,10H2,1-4H3,(H,22,24)

InChI Key

HVLGVAVJVVCDCO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)NC3=CC(=CC=C3)F)C

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)NC3=CC(=CC=C3)F)C

Origin of Product

United States

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